Scaffold Positioning vs. Known DYRK1A/CLK1 Inhibitors
In a systematic SAR study of 3,6-disubstituted imidazo[1,2-b]pyridazines, compound 20a (bearing a 6-phenoxy substituent) achieved IC₅₀ values of 50 nM against DYRK1A, 82 nM against CLK1, and 44 nM against CLK4, while the unsubstituted or differently substituted analogs showed IC₅₀ > 1 µM [1]. The target compound 2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide substitutes the 6-phenoxy group of 20a with a 4-acetamidophenyl-carboxamide moiety. No direct kinase profiling data were identified for this compound. The acetamide functionality introduces additional hydrogen-bond donor/acceptor capacity (predicted HBD = 2, HBA = 5) relative to the phenoxy analog (HBD = 0, HBA = 4), which may alter the kinase selectivity fingerprint. This represents a class-level inference based on published SAR within the imidazo[1,2-b]pyridazine series.
| Evidence Dimension | Kinase inhibition potency (DYRK1A/CLK1) |
|---|---|
| Target Compound Data | Not experimentally determined in published literature |
| Comparator Or Baseline | Compound 20a: DYRK1A IC₅₀ = 50 nM, CLK1 IC₅₀ = 82 nM, CLK4 IC₅₀ = 44 nM |
| Quantified Difference | Cannot be quantified; structural divergence suggests distinct selectivity profile |
| Conditions | In vitro kinase inhibition assay (recombinant enzymes, 10 µM ATP) |
Why This Matters
Users seeking DYRK/CLK inhibition must verify target engagement de novo; the 4-acetamidophenyl substitution pattern has no precedent in published DYRK/CLK inhibitors.
- [1] Bendjeddou, A. et al. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry 2017, 125, 1165–1176. View Source
